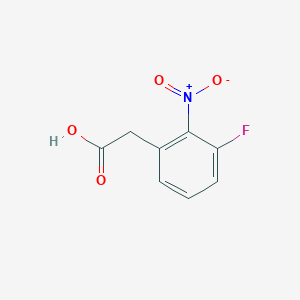

2-(3-Fluoro-2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQHUGDDYSPNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647602 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872141-25-8 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluoro-2-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(3-Fluoro-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Fluoro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to support research and development efforts.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 872141-25-8) is a substituted phenylacetic acid derivative.[1] Its strategic importance lies in the unique arrangement of its functional groups: a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring. This specific substitution pattern offers a versatile scaffold for the synthesis of complex molecules, particularly heterocyclic compounds with potential biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the nitro group and carboxylic acid are amenable to a variety of chemical transformations.[2]

This guide will delve into the core chemical properties of this compound, providing a foundation for its effective utilization in synthetic workflows. We will explore its reactivity, spectroscopic signature, and safe handling protocols, underpinned by references to established chemical principles and analogous structures.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 872141-25-8 | [1][3][4] |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Note: Experimental physical properties such as melting point and solubility for this specific isomer are not widely reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.

Spectroscopic Characterization: A Fingerprint of the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents. The methylene protons will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which can vary with solvent and concentration.

-

¹³C NMR: The carbon NMR will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be found in the downfield region (typically ~170-180 ppm). The aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

Asymmetric and symmetric N-O stretching bands for the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F stretching vibrations in the fingerprint region.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 199.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach for the synthesis of nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid.

A potential synthetic workflow is outlined below:

References

An In-Depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Fluoro-2-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and synthetic organic chemistry. While this specific isomer is not as extensively documented as some of its counterparts, this document synthesizes available information, draws logical inferences from related compounds, and presents a robust framework for its scientific consideration.

Introduction: The Significance of Fluorinated Nitrophenylacetic Acids

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The introduction of a nitro group and a fluorine atom onto the phenyl ring, as seen in this compound, significantly alters the molecule's electronic properties, reactivity, and potential biological interactions. The nitro group, being a strong electron-withdrawing group, can enhance the acidity of the carboxylic acid proton and influence the reactivity of the aromatic ring. Fluorine, with its high electronegativity and small size, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Derivatives of nitrophenylacetic acids are recognized as important precursors for the synthesis of various heterocyclic compounds, which are foundational structures in many therapeutic agents, including enzyme inhibitors and anticancer agents.[1]

Molecular Structure and Physicochemical Properties

The core of this compound is a phenylacetic acid backbone, substituted at the 2-position of the phenyl ring with a nitro group and at the 3-position with a fluorine atom.

Molecular Structure Diagram:

Structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 872141-25-8 | Internal Search |

| Molecular Formula | C₈H₆FNO₄ | Internal Search |

| Molecular Weight | 199.14 g/mol | PubChem[2] |

| Appearance | Expected to be a solid, likely pale yellow, based on related isomers. | Inferred from related compounds[1] |

| Purity | Typically available at ≥95% | CymitQuimica[3] |

Spectroscopic Characterization (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.

-

Aromatic Region (δ 7.0-8.5 ppm): Three signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The proton ortho to the nitro group is expected to be the most downfield.

-

Methylene Protons (-CH₂-) (δ ~3.8-4.2 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid.

-

Carboxylic Acid Proton (-COOH) (δ >10 ppm): A broad singlet, which is often exchangeable with D₂O.

For comparison, the aromatic protons of the related compound 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives appear in the range of 7.06-8.19 ppm.[4]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O): Expected in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the fluorine will show a characteristic large C-F coupling constant.

-

Methylene Carbon (-CH₂-): A signal expected around δ 35-45 ppm.

In related acetamide derivatives, the aromatic carbons are observed between 104-166 ppm.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals in their characteristic regions.

For the related 2-nitro-4-substituted phenylacetic acids, a characteristic C=O stretch is observed around 1700 cm⁻¹.[5]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 199.0281, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Synthesis and Reactivity

A plausible and efficient synthesis of this compound can be conceptualized through the nitration of a suitable precursor, a strategy that has been successfully employed for similar isomers.

Proposed Synthetic Pathway

A logical approach involves the direct nitration of 3-fluorophenylacetic acid. This method has been documented for the synthesis of the related 5-fluoro-2-nitrophenylacetic acid.[6]

Reaction Scheme:

References

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Fluoro-3-nitrophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluoro-2-nitrophenyl)acetic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 2-(3-Fluoro-2-nitrophenyl)acetic acid. Given the absence of extensive public solubility data for this specific compound, this document emphasizes robust experimental design and theoretical considerations to empower researchers to generate reliable and reproducible solubility profiles. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's bioavailability, manufacturability, and overall therapeutic potential. For an active pharmaceutical ingredient (API) like this compound, a thorough understanding of its solubility in various solvent systems is a prerequisite for successful formulation development, preclinical studies, and ultimately, clinical efficacy. Low aqueous solubility, for instance, is a primary contributor to poor oral bioavailability, a challenge that plagues a significant portion of new chemical entities.[1] This guide will provide the necessary protocols to characterize this crucial parameter.

Physicochemical Characterization of this compound

Before embarking on experimental solubility determination, a review of the compound's known and predicted physicochemical properties is essential. These properties inform the selection of appropriate analytical methods, solvent systems, and pH conditions.

Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives

| Property | This compound | 2-(3-Fluoro-4-nitrophenyl)acetic acid | (2-Nitrophenyl)acetic acid |

| Molecular Formula | C₈H₆FNO₄ | C₈H₆FNO₄[2][3] | C₈H₇NO₄[4] |

| Molecular Weight | 199.14 g/mol | 199.14 g/mol [2][3] | 181.15 g/mol [4] |

| CAS Number | 872141-25-8[5] | 163395-24-2[2][3] | 3740-52-1[4] |

| Predicted pKa | ~3.6 (Estimated based on similar structures) | Not available | ~4.0 (for the carboxylic acid) |

| Predicted XLogP3 | Not available | 1.3[2] | 1.3[6] |

| Appearance | Not specified | Off-white to light brown solid[7] | Yellow to Pale Brown Crystalline Powder[4] |

| Melting Point | Not available | 149-150 °C[6] | 141 °C[4] |

The presence of a carboxylic acid moiety suggests that the solubility of this compound will be highly dependent on pH.[8] The compound is expected to be more soluble in its ionized (deprotonated) form at pH values above its pKa.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states.[9] The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Proposed Experimental Workflow

The following workflow is designed to provide a comprehensive understanding of the compound's solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

Materials and Equipment:

-

This compound (solid, >95% purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, common organic solvents like ethanol, methanol, acetonitrile, DMSO)

-

Calibrated analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) for creating a calibration curve for the HPLC analysis.

-

Addition of Excess Solid: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant. For aqueous samples, immediately filter it using a syringe filter to remove any remaining solid particles. Adsorption to the filter should be checked.

-

Dilution and Quantification: Dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the sample by HPLC-UV to determine the concentration.

-

Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.

Key Considerations and Causality in Experimental Design

-

Purity and Polymorphism: The presence of impurities can affect the measured solubility. It is also important to note that different polymorphic forms of a compound can exhibit different solubilities.[9] The solid state of the starting material should be characterized if possible.

-

Equilibration Time: An insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. A time course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

-

pH of the Medium: For an acidic compound like this compound, solubility in aqueous media will increase as the pH rises above its pKa.[8] Therefore, determining solubility in buffers of different pH values is critical for predicting its behavior in the gastrointestinal tract.

-

Analytical Method: HPLC-UV is a robust method for quantification as it can separate the analyte from potential degradants or impurities, ensuring accurate measurement.[9] A proper validation of the analytical method (linearity, accuracy, precision) is a prerequisite.

Data Presentation

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

Table 2: Template for Reporting Solubility Data

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Deionized Water | 25 | |||

| 0.1 N HCl | 25 | |||

| PBS | 25 | 7.4 | ||

| Ethanol | 25 | N/A | ||

| Methanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| DMSO | 25 | N/A |

Conclusion

References

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Fluoro-4-nitrophenyl)acetic acid 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. 2abiotech.net [2abiotech.net]

- 6. echemi.com [echemi.com]

- 7. 2-Fluoro-4-nitrophenylacetic acid CAS#: 315228-19-4 [m.chemicalbook.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectral Analysis of 2-(3-Fluoro-2-nitrophenyl)acetic acid

Introduction

2-(3-Fluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its structural complexity, featuring a carboxylic acid moiety, a nitro group, and a fluorine atom on the phenyl ring, makes it a molecule of interest in synthetic chemistry and drug discovery. A comprehensive spectral analysis is paramount for the unambiguous identification and characterization of this compound. This guide provides a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from structurally related analogs to provide a robust and scientifically grounded predictive analysis.

This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectral properties of complex organic molecules. The insights provided herein are designed to aid in the identification, purity assessment, and structural elucidation of this compound and similar compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and splitting patterns are significantly influenced by the electronic effects of the fluorine, nitro, and carboxylic acid groups.

The aromatic region will display a complex splitting pattern due to the three adjacent protons on the substituted ring. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will deshield the aromatic protons, shifting their signals downfield.

-

H-4: This proton is situated between the nitro group and the acetic acid substituent. It is expected to be a triplet due to coupling with H-5 and H-6.

-

H-5: This proton is coupled to H-4 and H-6, and also shows a smaller coupling to the fluorine atom. It is expected to appear as a doublet of doublets of doublets (ddd) or a complex multiplet.

-

H-6: This proton is ortho to the fluorine atom and will exhibit a larger coupling to fluorine in addition to coupling with H-5. It is expected to be a doublet of doublets (dd).

-

Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the carboxylic acid group. They will appear as a singlet, as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. Its position can be concentration-dependent and it is readily exchangeable with D₂O.

Below is a table summarizing the predicted ¹H NMR spectral data.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | t | J(H4-H5) = 8.0 |

| H-5 | 7.3 - 7.5 | ddd | J(H5-H4) = 8.0, J(H5-H6) = 8.0, J(H5-F) = 2.0 |

| H-6 | 7.6 - 7.8 | dd | J(H6-H5) = 8.0, J(H6-F) = 9.0 |

| -CH₂- | 3.8 - 4.0 | s | - |

| -COOH | > 10 | br s | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the presence of fluorine will result in characteristic carbon-fluorine couplings.

-

Carbonyl Carbon (C=O): This carbon will appear at a downfield chemical shift, typical for carboxylic acids.

-

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be distinct. The carbons directly attached to the electron-withdrawing nitro and fluoro groups (C-2 and C-3) will be significantly affected. The carbon bearing the fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.

-

Methylene Carbon (-CH₂-): The chemical shift of this carbon will be influenced by the adjacent aromatic ring and carboxylic acid group.

The predicted ¹³C NMR spectral data is summarized in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C=O | 170 - 175 | - |

| C-1 | 130 - 135 | ~5 |

| C-2 | 148 - 152 | ~10 |

| C-3 | 155 - 160 | ~250 |

| C-4 | 125 - 130 | ~3 |

| C-5 | 120 - 125 | ~20 |

| C-6 | 135 - 140 | ~15 |

| -CH₂- | 35 - 40 | - |

Predicted Infrared (IR) Spectral Analysis

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

Carboxylic Acid: A very broad O-H stretching band will be observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp peak around 1700-1730 cm⁻¹.

-

Nitro Group: Strong asymmetric and symmetric N-O stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

Aromatic Ring: C-H stretching vibrations will be observed just above 3000 cm⁻¹. C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-F Bond: The C-F stretching vibration will result in a strong absorption in the 1200-1000 cm⁻¹ region.

The predicted characteristic IR absorption bands are summarized below.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, Sharp |

| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 | Strong |

| Nitro Group | Symmetric N-O stretch | 1340 - 1380 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium |

| C-F Bond | C-F stretch | 1000 - 1200 | Strong |

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern will be influenced by the presence of the nitro, fluoro, and acetic acid functionalities.

The molecular formula of the compound is C₈H₆FNO₄, with a molecular weight of 199.14 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 199 is expected.

-

Fragmentation:

-

Loss of the carboxylic acid group (-COOH, 45 u) to give a fragment at m/z = 154.

-

Loss of the nitro group (-NO₂, 46 u) to give a fragment at m/z = 153.

-

Loss of a nitro radical (·NO, 30 u) followed by loss of CO to give a fragment at m/z = 141.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring to form a tropylium-like ion or other rearranged species.

-

The predicted major mass spectral fragments are listed in the table below.

| m/z | Proposed Fragment |

| 199 | [M]⁺ |

| 154 | [M - COOH]⁺ |

| 153 | [M - NO₂]⁺ |

| 141 | [M - NO - CO]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a direct insertion probe can be used for electron ionization (EI) mass spectrometry.

-

Instrument Setup: Use a mass spectrometer with an EI source.

-

Data Acquisition: The sample is heated to induce volatilization into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratios are detected.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

Caption: A generalized workflow for spectral data acquisition and analysis.

A Technical Guide to the Potential Biological Activity of 2-(3-Fluoro-2-nitrophenyl)acetic acid

Executive Summary

This document provides an in-depth technical overview of 2-(3-Fluoro-2-nitrophenyl)acetic acid. While primarily documented as a versatile synthetic intermediate in pharmaceutical development, its structural features—a fluorinated and nitrated phenylacetic acid scaffold—suggest a strong potential for inherent biological activity. This guide synthesizes the available information on this compound and its close structural analogs to build a predictive framework for its bioactivity. We will delve into the established roles of related compounds in antimicrobial and anti-inflammatory research, and provide detailed, field-proven experimental protocols for researchers to systematically characterize its potential therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this and similar chemical entities.

Introduction: Fluoronitrophenylacetic Acids as Privileged Scaffolds in Medicinal Chemistry

The phenylacetic acid moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous successful therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The true potential of this scaffold is unlocked through aromatic substitution, which profoundly influences its pharmacokinetic and pharmacodynamic properties.

The introduction of a fluorine atom, as in this compound, is a well-established strategy to enhance metabolic stability and bioavailability.[1] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and alter binding interactions with target proteins. The ortho-nitro group is a strong electron-withdrawing group that significantly impacts the molecule's electronic profile and can serve as a handle for further chemical derivatization, such as reduction to an amine for amide coupling.[1]

Given these features, this compound is not merely a passive building block but a molecule primed for biological investigation. Its primary documented role is as an intermediate for active pharmaceutical ingredients (APIs), particularly in the design of anti-inflammatory or central nervous system agents.[1] This guide will build upon this foundation, using data from structurally related analogs to forecast its likely biological activities and provide a clear experimental path for validation.

Physicochemical & Synthetic Profile

Understanding the fundamental properties of a compound is critical for designing biological assays and interpreting their results. Direct experimental data for this compound is limited, so we present a combination of reported and predicted values.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-(3-Fluoro-4-nitrophenyl)acetic acid (Isomer) | 2-(3-Fluoro-5-nitrophenyl)acetic acid (Isomer) |

| CAS Number | 872141-25-8[2] | 163395-24-2[3] | 70680694[4] |

| Molecular Formula | C₈H₆FNO₄[2] | C₈H₆FNO₄[3] | C₈H₆FNO₄[4] |

| Molecular Weight | 199.14 g/mol [2] | 199.14 g/mol [3] | 199.14 g/mol [4] |

| Predicted XlogP | N/A | 1.3 | 1.3[4] |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 |

Note: Predicted values are computationally derived and should be experimentally verified.

Synthetically, compounds in this class are typically prepared via nitration of the corresponding fluorophenylacetic acid. For example, 5-fluoro-2-nitrophenylacetic acid is synthesized by the nitration of 3-fluorophenylacetic acid using a mixture of nitric and sulfuric acid.[5] This established methodology provides a reliable pathway for obtaining the necessary quantities of this compound for biological screening campaigns.

Inferred Biological Activity and Therapeutic Potential (Based on Analogs)

The most compelling evidence for the potential bioactivity of this compound comes from the documented activities of its close structural relatives. The strategic placement of the fluoro and nitro groups is a key determinant of activity.

Caption: Structural relationships between the target compound and its bioactive analogs.

Antimicrobial and Antitubercular Activity

The fluoronitrophenyl scaffold is a known pharmacophore for antimicrobial activity.

-

Antitubercular Potential: A study on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed potent activity against Mycobacterium tuberculosis. The lead compound from this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m), exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against both the sensitive H37Rv strain and a rifampin-resistant clinical isolate.[6][7] This activity, coupled with a good in vitro safety profile, marks the core scaffold as highly promising for antitubercular drug discovery.[7]

-

Antibacterial Potential: The related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has demonstrated direct antibacterial activity against the Gram-negative pathogen Klebsiella pneumoniae.[8] More significantly, it displayed a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem, suggesting a potential role as an antibiotic potentiator to combat drug resistance.[8]

Table 2: Reported Antitubercular Activity of a Related Analog

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv | 4 | [7] |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | Rifampin-resistant M. tuberculosis | 4 | [7] |

Anti-inflammatory and Analgesic Potential

The broader class of nitrophenylacetic acids serves as key intermediates in the synthesis of anti-inflammatory and analgesic drugs. The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Given its structural similarity to known NSAIDs and its classification as an intermediate for anti-inflammatory agents, a direct investigation into the COX-inhibitory activity of this compound is a logical and compelling research avenue.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. The following protocols provide robust, self-validating systems for initial characterization.

Caption: Proposed workflow for the biological characterization of the target compound.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

-

Expertise & Causality: Before assessing therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. The MTT assay is a gold-standard colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a quantitative measure of cell viability.[9][10] This initial screen establishes a therapeutic window and informs the concentration range for subsequent assays.

-

Step-by-Step Methodology:

-

Cell Plating: Seed a 96-well plate with a suitable human cell line (e.g., HEK293 for general toxicity) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with 100 µL of the treatment media. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7] Incubate for 3-4 hours until a purple precipitate is visible.[9]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[10]

-

Trustworthiness (Data Analysis): Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). The inclusion of multiple controls and replicates ensures the reliability of the data.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Expertise & Causality: The broth microdilution method is the clinical standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] It provides a quantitative result that is essential for evaluating potency. The principle involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[12] The MIC is the lowest concentration that prevents visible bacterial growth.[5]

-

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., M. tuberculosis H37Rv or K. pneumoniae) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension 1:150 in appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final inoculum density.[5]

-

Compound Dilution: In a sterile 96-well plate, dispense 100 µL of broth into each well. Add 100 µL of a 2x concentrated stock of the test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate.[6]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentration to the final desired test range and achieves an inoculum of ~5 x 10⁵ CFU/mL.[12]

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

-

Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[5]

-

Trustworthiness (Self-Validation): The clarity of the sterility control and robust growth in the positive control validate the assay conditions. Running a known antibiotic (e.g., rifampin) in parallel serves as a positive control for the inhibition.

-

Protocol 3: In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)

-

Expertise & Causality: To directly test the anti-inflammatory hypothesis, an in vitro enzyme inhibition assay using purified COX-1 and COX-2 is essential. This allows for the determination of potency (IC₅₀) and selectivity (COX-2 vs. COX-1). A colorimetric or fluorometric assay is ideal for high-throughput screening. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[13][14]

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), a heme cofactor solution, and the colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[13]

-

Assay Plate Setup: In a 96-well plate, set up wells for 100% activity (enzyme, buffer, vehicle), background (buffer, no enzyme), and inhibitor testing (enzyme, buffer, test compound).

-

Enzyme Incubation: Add purified ovine COX-1 or human recombinant COX-2 to the appropriate wells. Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Data Acquisition: Monitor the appearance of the oxidized TMPD by measuring the change in absorbance at 590-610 nm over time using a plate reader.[13]

-

Trustworthiness (Data Analysis): Calculate the initial reaction rates. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value for each isozyme. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). Including a known NSAID (e.g., celecoxib or diclofenac) as a control validates the assay's performance.[15]

-

Conclusion and Future Directions

While this compound is currently positioned as a synthetic intermediate, a comprehensive analysis of its structural features and the established bioactivities of its close analogs strongly suggests a high probability of inherent therapeutic potential. The evidence points towards promising avenues in both antimicrobial and anti-inflammatory research.

The experimental workflows detailed in this guide provide a clear, robust, and scientifically rigorous path to systematically uncover and validate this potential. Successful identification of activity in these primary screens would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways.

-

In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of infection or inflammation.

By treating this "intermediate" as a potential lead scaffold, researchers have the opportunity to unlock new therapeutic modalities from a readily accessible chemical entity.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4) [pubchemlite.lcsb.uni.lu]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. 2-(3-Fluoro-2-hydroxyphenyl)acetic acid | C8H7FO3 | CID 69644346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 2-(3-Fluoro-2-nitrophenyl)acetic acid: A Versatile Scaffold for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the success of a medicinal chemistry campaign. The compound 2-(3-Fluoro-2-nitrophenyl)acetic acid emerges as a particularly compelling scaffold, possessing a unique convergence of three critical functional moieties: a fluorine atom, an ortho-nitro group, and a carboxylic acid. This guide provides an in-depth technical exploration of this molecule's potential, positing it as a versatile building block for developing novel therapeutics. We will dissect the strategic value of each functional group, propose synthetic pathways for derivatization, and outline potential applications in key therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage high-potential, functionalized scaffolds to accelerate their discovery programs.

Physicochemical Profile and Strategic Importance

This compound is a substituted phenylacetic acid derivative whose true value lies in the synergistic interplay of its functional groups. Each moiety offers distinct advantages for molecular design, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 872141-25-8 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Key Functional Groups | Carboxylic Acid, Nitro Group, Fluoro Group | N/A |

The Fluoro Substituent: Enhancing Pharmacokinetics and Potency

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] Its presence at the 3-position of the phenyl ring on this scaffold is not incidental; it is a strategic placement that can confer significant advantages. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's overall electronic profile, potentially leading to stronger, more specific interactions with a biological target.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to improved metabolic stability and an extended half-life in vivo.[2] For CNS-targeted agents, fluorine can also enhance lipophilicity, which may improve permeability across the blood-brain barrier.[3]

The Ortho-Nitro Group: A Handle for Derivatization and a Potential Pharmacophore

The nitro group at the 2-position is a versatile synthetic handle. Its facile reduction to a primary amine opens a gateway to a vast array of subsequent chemical transformations. This amine can be acylated, alkylated, or used as a key component in the construction of complex heterocyclic systems, which are hallmarks of many approved drugs.[4] Beyond its synthetic utility, the nitroaromatic moiety is a known pharmacophore in its own right, particularly in the realm of anti-infective agents.[5] Compounds containing nitro groups, such as nitrofurans and nitroimidazoles, have demonstrated broad-spectrum antibacterial activities.[5]

The Acetic Acid Moiety: A Gateway to Amide Libraries

The carboxylic acid function is arguably the most versatile feature of the molecule for library synthesis. Standard peptide coupling conditions can be employed to react this compound with a diverse collection of primary and secondary amines. This straightforward approach allows for the rapid generation of large amide libraries, enabling a systematic exploration of the structure-activity relationship (SAR) around the core scaffold. This strategy is fundamental for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Synthetic Accessibility and Derivatization Potential

The utility of a building block is directly tied to its accessibility and the ease with which it can be diversified. This compound serves as an excellent starting point for creating structurally diverse compound libraries. The primary routes of derivatization leverage the reactivity of the carboxylic acid and the nitro group.

Caption: Key derivatization pathways for this compound.

Potential Therapeutic Applications

By examining the biological activities of structurally related molecules, we can project the most promising therapeutic avenues for derivatives of this compound.

Anti-Infective Agents

Rationale: The structural motif of a substituted phenoxy-N-phenylacetamide has shown promise for developing affordable antitubercular agents.[5] For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibited potent activity against M. tuberculosis, including resistant strains.[5] By analogy, coupling our title compound with various anilines could yield novel antibacterial candidates. The combination of the fluoro and nitro groups is a key feature in many of these active compounds.[5] Furthermore, derivatives of related acetamides have been shown to act synergistically with existing antibiotics against resistant bacteria like Klebsiella pneumoniae.[6]

Experimental Workflow: Anti-Infective Candidate Screening

Caption: Workflow for the discovery of anti-infective agents.

Protocol: Amide Library Synthesis via Carbodiimide Coupling

-

Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Activation: Add 1.1 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.1 equivalents of Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester can be monitored by TLC.

-

Amine Addition: Add 1.05 equivalents of the desired primary or secondary amine to the reaction mixture. If the amine is a hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Oncology Agents

Rationale: Phenylacetic acid derivatives bearing a nitro group are established precursors for potent anticancer agents. For example, 2-nitrophenylacetic acid is a key starting material for synthesizing quindoline, whose derivatives can act as enzyme inhibitors.[4] The core strategy involves the reductive cyclization of the nitro group to form nitrogen-containing heterocycles.[4] Given that fluorinated aromatic structures can enhance metabolic stability and bioavailability, derivatives of our title compound are promising candidates for oncology drug development, a claim supported by its commercial description as an intermediate for such agents.[3]

Conceptual Workflow: Synthesis of Heterocyclic Oncology Agents

Caption: Conceptual pathway from the starting material to heterocyclic oncology drug candidates.

Central Nervous System (CNS) Agents

Rationale: The compound is explicitly marketed as an intermediate for the design of CNS agents.[3] The lipophilicity-enhancing effect of the fluorine atom is a key property for facilitating passage through the blood-brain barrier, a critical hurdle for CNS drug efficacy. The acetic acid moiety allows for coupling with various amine-containing fragments known to interact with CNS targets (e.g., GPCRs, ion channels). The ortho-nitro group's position could be exploited to create rigid, conformationally constrained structures through cyclization, a common strategy for achieving receptor subtype selectivity.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold poised for significant application in medicinal chemistry. The combination of a metabolically robust fluorine atom, a synthetically versatile nitro group, and a readily derivatizable carboxylic acid provides a powerful platform for generating diverse molecular libraries. Its potential is underscored by the proven success of analogous structures in producing anti-infective, oncologic, and CNS-active compounds. For drug discovery programs, this molecule represents a low-risk, high-reward starting point for identifying novel lead compounds. Future efforts should focus on the systematic exploration of its chemical space through parallel synthesis and high-throughput screening to unlock its full therapeutic potential.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetic Acid and its Derivatives

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This guide focuses on a particularly valuable fluorinated building block: 2-(3-Fluoro-2-nitrophenyl)acetic acid. Its strategic placement of fluoro and nitro groups on the phenylacetic acid framework offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex molecules with significant therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of this compound and its key derivatives.

Core Compound Analysis: this compound

This compound is a nitroaromatic derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] The presence of the fluoro group can enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs), while the nitro and carboxylic acid functionalities provide reactive handles for a wide range of chemical transformations.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 872141-25-8 | --INVALID-LINK--[2] |

| Molecular Formula | C₈H₆FNO₄ | --INVALID-LINK--[2] |

| Molecular Weight | 199.14 g/mol | --INVALID-LINK--[2] |

| Storage | Room temperature, dry conditions | --INVALID-LINK--[2] |

Synthetic Strategies for the Core Compound

While a definitive, step-by-step synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for related isomers. A plausible and efficient route involves the nitration of a fluorinated precursor.

A general approach for the synthesis of nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid. For instance, the synthesis of the related isomer, 5-fluoro-2-nitrophenylacetic acid, is achieved by the nitration of 3-fluorophenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid.[3] This method, however, can lead to a mixture of isomers, necessitating careful purification.

A more targeted and potentially higher-yielding approach for synthesizing aryl-fluoroacetic acids involves a nucleophilic aromatic substitution (SNAr) reaction. A thesis from Durham University outlines a methodology for the synthesis of 3-fluorooxindoles and phenyl fluoroacetic acid derivatives starting from 1-fluoro-2-nitrobenzenes and diethyl fluoromalonate.[4] This SNAr reaction is reported to be highly efficient, with the resulting 2-aryl-2-fluoromalonates being obtained in quantitative yields.[4][5] Subsequent hydrolysis and decarboxylation of the malonate would yield the desired this compound. This building block approach offers a scalable and regioselective route to the target compound.[4][5]

Key Derivatives and Their Therapeutic Significance

The synthetic utility of this compound is best demonstrated through the preparation of its derivatives, which have shown promise in various therapeutic areas. The strategic positioning of the nitro and fluoro groups allows for the construction of complex heterocyclic systems, which are often privileged structures in medicinal chemistry.

7-Fluorooxindole: A Versatile Intermediate for Kinase Inhibitors

One of the most significant derivatives of this compound is 7-fluorooxindole. This compound is a key intermediate in the synthesis of several kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

A general and efficient procedure for the synthesis of 7-fluorooxindole from this compound involves a reductive cyclization. This two-step, one-pot reaction is a powerful method for the construction of the oxindole ring system.

Experimental Protocol: Synthesis of 7-Fluorooxindole

This protocol is adapted from a procedure described by ChemicalBook for the synthesis of 7-fluoro-2-indolone (7-fluorooxindole).

-

Dissolution: Dissolve this compound (9.6 g, 48 mmol) in acetic acid (100 mL).

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (1.3 g) to the solution.

-

Hydrogenation: Carry out the hydrogenation reaction for 24 hours under a hydrogen pressure of 50 psi.

-

Catalyst Removal: Upon completion of the reaction, filter the mixture through Celite to remove the catalyst.

-

Solvent Evaporation: Remove the solvent from the reaction solution by evaporation.

-

Cyclization: Dissolve the resulting residue in ethanol (100 mL), add p-toluenesulfonic acid (50 mg), and heat the mixture to reflux for 1 hour.

-

Work-up: Cool the reaction solution, pour it into water, and extract with ethyl acetate. Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent.

-

Purification: Grind the resulting solid with a hexane/ethyl acetate (95/5, v/v) mixed solvent to yield 7-fluoro-1,3-dihydro-indol-2-one (6 g, 83% yield).

7-Fluorooxindole is a valuable building block for the synthesis of a variety of biologically active compounds. Its structural similarity to oxindoles and 3-hydroxyoxindoles makes it a useful tool for studying enzymatic mechanisms in indole biosynthesis and metabolism.[1] More significantly, the oxindole scaffold is a core component of many kinase inhibitors. The fluorine atom at the 7-position can modulate the electronic properties and lipophilicity of the final molecule, potentially improving its pharmacokinetic profile and target engagement.

Broader Applications and Future Directions

The versatility of this compound and its derivatives extends beyond the synthesis of 7-fluorooxindole. The reactive handles on the core molecule open up a wide range of possibilities for the synthesis of novel compounds with potential applications in various therapeutic areas.

Exploration of Other Derivatives

The chemical literature on isomers of this compound provides valuable insights into the potential derivatization strategies and biological activities that could be explored.

-

Antitubercular Agents: A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated potent antitubercular activity.[6] This suggests that amide derivatives of this compound could also be promising candidates for the development of new anti-infective agents. The synthesis of such derivatives would typically involve the activation of the carboxylic acid group followed by coupling with a desired amine.

-

Anti-inflammatory and CNS Agents: The general use of fluorinated phenylacetic acid derivatives in the design of anti-inflammatory and central nervous system (CNS) agents suggests that derivatives of this compound could also be explored for these indications.[2] The reduction of the nitro group to an amine, followed by further functionalization, could lead to a diverse range of compounds for screening.

Future Perspectives

The full potential of this compound as a building block in drug discovery is yet to be fully realized. Future research in this area could focus on:

-

Development of Novel Synthetic Methodologies: The development of more efficient and scalable syntheses for the core compound and its derivatives will be crucial for its wider adoption in drug discovery programs.

-

Expansion of the Derivative Library: The synthesis and screening of a broader range of derivatives, targeting different therapeutic areas, could lead to the discovery of novel drug candidates.

-

Mechanistic Studies: A deeper understanding of the mechanism of action of biologically active derivatives will be essential for their optimization and clinical development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex molecules with significant therapeutic potential. Its strategic fluorination and functional group handles make it an attractive starting material for the development of novel kinase inhibitors, anti-infective agents, and other drug candidates. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important compound and its derivatives, with the aim of inspiring further research and innovation in this exciting area of medicinal chemistry.

References

- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 2. This compound [myskinrecipes.com]

- 3. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives - Durham e-Theses [etheses.dur.ac.uk]

- 5. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2-(3-Fluoro-2-nitrophenyl)acetic acid

This document provides a comprehensive technical guide for the safe handling, use, and disposal of 2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS No. 872141-25-8). It is intended for researchers, chemists, and professionals in drug development and medicinal chemistry who may work with this compound. The guidance herein is synthesized from established safety protocols for related chemical structures and aims to foster a proactive safety culture in the laboratory.

Chemical Identity and Properties

This compound is a specialized organic intermediate. Its structure, featuring a fluorinated and nitrated phenyl ring attached to an acetic acid moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs).[1] The presence of these functional groups enhances the potential for diverse chemical transformations but also necessitates stringent safety and handling protocols.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 872141-25-8 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Appearance | Solid, crystalline powder. Color may vary (Beige to yellow/light brown). | [2][3] |

| Storage | Room temperature, in a dry, well-ventilated area, inside a tightly sealed container. | [1][4] |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, the known hazards of structurally similar nitrophenylacetic acid derivatives provide a strong basis for a precautionary approach.[2][5][6][7]

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2), H315: Causes skin irritation.[4][8][9] The acidic nature and aromatic structure can lead to localized inflammation, redness, and discomfort upon contact.[4]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][8][9] Direct contact with the eyes can result in significant pain, redness, and potential damage to the cornea.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[4][8][9] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4]

Signal Word: Warning [4]

Causality of Hazards: The combination of a carboxylic acid group, a nitro group, and a halogenated aromatic ring contributes to the compound's reactivity and irritant properties. The nitroaromatic structure warrants careful handling, as compounds in this class can have complex toxicological profiles. The acidic nature is a primary driver for its corrosive effects on skin and eyes.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][4]

-

Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE): The selection of PPE is task-dependent. The following diagram outlines the minimum requirements for common laboratory procedures.

Caption: PPE selection workflow for handling the compound.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10] For procedures with a higher risk of splashing, such as transfers or reaction quenching, a face shield should be worn in addition to goggles.[10]

-

Skin Protection: Wear a lab coat and closed-toe shoes. Nitrile gloves are recommended for incidental contact.[10] For extended operations, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[4]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][12]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for both safety and experimental reproducibility.

SOP 1: Weighing and Handling the Solid Compound

-

Preparation: Designate a specific area within a chemical fume hood for weighing. Place a weigh boat on an analytical balance.

-

PPE: Don all required PPE as per the workflow diagram (goggles, gloves, lab coat).

-

Transfer: Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weigh boat. Perform this action slowly to avoid generating airborne dust.

-

Closure: Immediately and tightly close the main storage container.

-

Cleanup: Wipe the spatula and any surrounding surfaces with a damp cloth or towel to remove any residual powder. Dispose of the cloth as hazardous waste.

-

Transport: Transport the weighed compound in a sealed and labeled secondary container to the reaction area.

SOP 2: Preparation of a Stock Solution

-

Preparation: Ensure all glassware is clean and dry. Place a stir bar in the intended flask.

-

PPE: Don appropriate PPE, including chemical splash goggles and nitrile gloves.

-

Solvent Addition: In a fume hood, add the desired volume of the chosen solvent to the flask.

-

Compound Addition: Carefully add the pre-weighed solid to the solvent in the flask.

-

Dissolution: Cap the flask and stir the mixture using a magnetic stir plate until the solid is fully dissolved. Gentle heating or sonication may be required depending on the solvent and desired concentration, but must be done with caution.[13]

-

Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical. All personnel should be familiar with the location and operation of emergency equipment.

Caption: Emergency response flowchart for spills and exposures.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] While flushing, remove any contaminated clothing.[14] Seek medical attention if irritation develops or persists.[5]

-

In Case of Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[14][15] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.

-

In Case of Inhalation: Move the affected person to fresh air.[15] If breathing is difficult or symptoms develop, seek immediate medical attention.[2]

-

In Case of Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

-

In Case of a Spill: Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill and absorb it with an inert material like vermiculite or sand.[16] Scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[5] Ventilate the area and wash the spill site after cleanup is complete.

Storage and Disposal

Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] The container must be kept tightly closed to prevent moisture absorption and contamination.[4] Store in a locked cabinet or area with restricted access.[2][4]

Disposal: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[4]

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][7] Chemical waste generators are responsible for correctly classifying the waste.[4]

Applications in Drug Discovery & Synthesis

Understanding the utility of this compound provides context for its handling. This compound is a key intermediate in medicinal chemistry.[1] The fluorinated aromatic ring can improve a drug candidate's metabolic stability and bioavailability, while the nitro and carboxylic acid groups are versatile handles for further chemical modifications, such as reduction to an amine or amide coupling reactions.[1] It is employed in the synthesis of complex molecules being investigated as potential anti-inflammatory or central nervous system agents.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-(3-Fluoro-2-hydroxyphenyl)acetic acid | C8H7FO3 | CID 69644346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hsa.ie [hsa.ie]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. leelinework.com [leelinework.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 16. safety.fsu.edu [safety.fsu.edu]

The Genesis of Modern Analgesics: A Technical Guide to the Discovery and History of Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetic acids represent a cornerstone class of compounds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their journey from laboratory curiosities to blockbuster drugs is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This in-depth technical guide explores the discovery and history of these remarkable molecules, with a particular focus on their evolution into the non-steroidal anti-inflammatory drugs (NSAIDs) that have revolutionized pain and inflammation management worldwide. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the structure-activity relationships that have guided the development of iconic drugs such as ibuprofen and diclofenac.

From Willow Bark to Targeted Synthesis: The Precursors to Phenylacetic Acid NSAIDs